![molecular formula C12H12ClN3O2 B1427137 2-chloro-7-cyclopentyl-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid CAS No. 1211443-58-1](/img/structure/B1427137.png)
2-chloro-7-cyclopentyl-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid
Overview
Description
2-chloro-7-cyclopentyl-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid is a useful research compound. Its molecular formula is C12H12ClN3O2 and its molecular weight is 265.69 g/mol. The purity is usually 95%.
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Biological Activity
2-Chloro-7-cyclopentyl-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid (CAS No. 1211443-58-1) is a compound that has garnered attention for its potential biological activity, particularly as an intermediate in pharmaceutical synthesis. This article delves into its biological properties, synthesis, and applications in drug development.
- Molecular Formula : C₁₂H₁₂ClN₃O₂
- Molecular Weight : 265.7 g/mol
- Structure : The compound features a pyrrolo-pyrimidine core, which is significant in various biological activities.
This compound serves primarily as an intermediate in the synthesis of Ribociclib, a cyclin-dependent kinase (CDK) inhibitor used in cancer therapy. The compound's structure allows it to interact with CDKs, thereby inhibiting cell proliferation in cancerous tissues.
Therapeutic Applications
Research indicates that derivatives of this compound exhibit:
- Antitumor Activity : Inhibition of CDK4/6 leads to reduced tumor growth in various cancers, including breast cancer.
- Anti-inflammatory Properties : Some studies suggest potential applications in treating inflammatory diseases due to its ability to modulate cellular pathways involved in inflammation.
Case Studies
- Ribociclib Development : In clinical trials, Ribociclib has shown efficacy in combination with aromatase inhibitors for treating hormone receptor-positive breast cancer. The role of this compound as an intermediate highlights its importance in drug formulation and development .
- Synthesis and Yield Optimization : A study demonstrated a synthetic route yielding 85% efficiency using oxone in N,N-dimethylformamide (DMF) under controlled conditions. This method underscores the compound's accessibility for further research and pharmaceutical applications .
Synthesis Methods
The synthesis of this compound involves several steps:
- Starting Material : 5-bromo-2-chloro-N-cyclopentyl pyrimidine-4-amine.
- Catalytic Coupling : Using nickel salts and cuprous halides to facilitate the reaction with acrylic acid.
- Intramolecular Cyclization : Achieved through the use of organic solvents and bases.
- Oxidation : Final conversion to the target compound using DDQ (2,3-dichloro-5,6-dicyan p-benzoquinone).
Summary of Synthesis Steps
Step | Reaction Type | Conditions | Yield |
---|---|---|---|
1 | Coupling | Nickel salt + Cuprous halide | High |
2 | Cyclization | Organic solvent + Base | Moderate |
3 | Oxidation | DDQ as oxidant | High |
Scientific Research Applications
Pharmaceutical Applications
2-Chloro-7-cyclopentyl-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid serves primarily as an intermediate in the synthesis of pharmaceuticals, particularly those targeting cancer and other serious conditions.
Intermediate for Anticancer Agents
One of the most notable applications of this compound is as an intermediate in the synthesis of Ribociclib , a CDK4/6 inhibitor used in breast cancer treatment. The synthesis pathway involves several steps where this compound is crucial for developing the final pharmaceutical product .
Case Study 1: Synthesis for Ribociclib
In a study detailing the synthesis of Ribociclib, researchers outlined a method where this compound was synthesized via a series of reactions involving multiple intermediates. The efficiency of this process was highlighted by achieving a high yield and purity suitable for pharmaceutical applications .
Case Study 2: Antiviral Screening
A recent investigation into pyrrolo-pyrimidine derivatives included screening for antiviral activity. Although not directly testing the compound itself, related structures demonstrated efficacy against viral targets, paving the way for future studies on 2-chloro-7-cyclopentyl derivatives .
Properties
IUPAC Name |
2-chloro-7-cyclopentylpyrrolo[2,3-d]pyrimidine-6-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12ClN3O2/c13-12-14-6-7-5-9(11(17)18)16(10(7)15-12)8-3-1-2-4-8/h5-6,8H,1-4H2,(H,17,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LXCZVGKSFJMLRO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)N2C(=CC3=CN=C(N=C32)Cl)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12ClN3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601160300 | |
Record name | 2-Chloro-7-cyclopentyl-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601160300 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
265.69 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1211443-58-1 | |
Record name | 2-Chloro-7-cyclopentyl-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1211443-58-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Chloro-7-cyclopentyl-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601160300 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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